2,4-Di-tert-butyl-6-nitrophenol
Overview
Description
2,4-Di-tert-butyl-6-nitrophenol is an organic compound with the molecular formula C₁₄H₂₁NO₃. It is a derivative of phenol, characterized by the presence of two tert-butyl groups and a nitro group attached to the benzene ring. This compound is known for its bright lemon color and crystalline powder form .
Scientific Research Applications
2,4-Di-tert-butyl-6-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its effects on biological systems.
Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.
Industry: Utilized as a stabilizer in various industrial applications, including the production of plastics and rubber .
Mechanism of Action
Target of Action
The primary target of 2,4-Di-tert-butyl-6-nitrophenol (2,4-DTBP) is the carbonic anhydrase IX enzyme . This enzyme plays a crucial role in maintaining pH homeostasis in cells, which is essential for cellular functions.
Mode of Action
2,4-DTBP interacts with its target by binding to the carbonic anhydrase IX enzyme. This interaction is characterized by a high binding affinity, as indicated by a good docking score . The compound’s nitrophenol group likely plays a key role in this interaction.
Biochemical Pathways
It is known that the compound can act as anuncoupler of oxidative phosphorylation . This means it disrupts the process by which cells produce ATP, the main energy currency of the cell.
Pharmacokinetics
Due to its lipophilic nature and a pka value of 68, it is expected to have good passive diffusion across biological membranes . This could enhance its bioavailability.
Result of Action
The primary result of 2,4-DTBP’s action is the induction of apoptosis, or programmed cell death, in certain cell types . This is likely due to the disruption of energy production caused by the uncoupling of oxidative phosphorylation.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Di-tert-butyl-6-nitrophenol can be synthesized through the nitration of 2,4-di-tert-butylphenol. The nitration reaction typically involves the use of a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position of the phenol ring .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions: 2,4-Di-tert-butyl-6-nitrophenol undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The tert-butyl groups can be substituted under specific conditions, leading to the formation of different derivatives.
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized products
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents or other electrophiles.
Oxidation: Potassium permanganate or other strong oxidizing agents
Major Products Formed:
Reduction: 2,4-Di-tert-butyl-6-aminophenol.
Substitution: Various halogenated or alkylated derivatives.
Comparison with Similar Compounds
- 2,6-Di-tert-butyl-4-nitrophenol
- 2,4-Di-tert-butylphenol
- 2,6-Di-tert-butylphenol
Comparison: 2,4-Di-tert-butyl-6-nitrophenol is unique due to the specific positioning of the nitro group at the 6-position, which influences its chemical reactivity and physical properties. Compared to 2,6-di-tert-butyl-4-nitrophenol, it has different steric and electronic effects, leading to variations in its reactivity and applications .
Properties
IUPAC Name |
2,4-ditert-butyl-6-nitrophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3/c1-13(2,3)9-7-10(14(4,5)6)12(16)11(8-9)15(17)18/h7-8,16H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKJWGRAPDVEMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346991 | |
Record name | 2,4-di-tert-butyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20039-94-5 | |
Record name | 2,4-di-tert-butyl-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60346991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Bis(tert-butyl)-6-nitrophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,4-Di-tert-butyl-6-nitrophenol formed in the context of these studies?
A: The research papers highlight an intriguing formation pathway for this compound through the in-situ generation of reactive nitrogen species. For example, the reaction of a heme-superoxo complex with nitric oxide leads to a proposed heme-peroxynitrite intermediate. This intermediate then reacts with 2,4-di-tert-butylphenol, resulting in the nitration and formation of this compound. [] This specific reaction pathway suggests a potential mechanism for nitration in biological systems. Similarly, an {Fe(NO)2}10 dinitrosyl iron complex, upon reacting with oxygen, can nitrate 2,4-di-tert-butylphenol to this compound. [] This reactivity highlights the potential for dinitrosyl iron complexes to act as nitrating agents in biological settings.
Q2: What do these studies reveal about the reactivity of 2,4-di-tert-butylphenol in relation to nitration?
A: The research indicates that 2,4-di-tert-butylphenol readily undergoes nitration under specific conditions. The studies suggest that the presence of bulky tert-butyl groups in the 2 and 4 positions directs the nitration to the less hindered 6 position of the phenol ring. [, ] This observation highlights the influence of steric effects on the regioselectivity of this nitration reaction.
Q3: What analytical techniques were used to identify this compound in these studies?
A3: While the specific techniques employed are not detailed in the provided abstracts, the formation and identification of this compound would likely involve a combination of spectroscopic and chromatographic methods. For instance:
Q4: Why is understanding the formation and reactivity of this compound important in a biological context?
A: Nitration of phenolic compounds, like the formation of this compound from 2,4-di-tert-butylphenol, is a significant process in biological systems. These nitrated products can have altered biological activities compared to their precursors. For instance, they can act as signaling molecules or contribute to oxidative stress and cellular damage. [] Further research into these reactions can shed light on their implications in various physiological and pathological conditions.
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